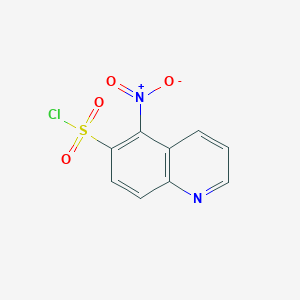

5-Nitroquinoline-6-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemical Synthesis and Reactivity :

- 5-Nitroquinoline derivatives exhibit reactivity in vicarious nucleophilic substitution reactions, as seen in the interaction with various carbanions, leading to substitution products with distinct structural characteristics (Mąkosza et al., 1986).

- Copper-catalyzed C-H sulfonylation of aminoquinoline scaffolds, including 5-Nitroquinoline derivatives, demonstrates a method to selectively functionalize these compounds at specific positions, which is significant for creating complex molecules (Jun-Ming Li et al., 2016).

Pharmacological Applications :

- The reaction of 8-aminoquinoline (a related compound to 5-Nitroquinoline-6-sulfonyl chloride) with various sulfonyl chlorides leads to the formation of sulfonamides with significant potential in medicinal chemistry, particularly in forming complexes with metals like Ni(II) (B. Macías et al., 2002).

- Arylsulfonamide-based quinolines, derived from similar reactions involving 5-Nitroquinoline, have been evaluated for their antibacterial and antifungal activities, highlighting the role of these compounds in developing new antimicrobial agents (L. Jyothish Kumar & V. Vijayakumar, 2017).

Material Science and Novel Compound Synthesis :

- Copper-catalyzed sulfonylation of aminoquinolines (related to 5-Nitroquinoline) has led to the development of sulfonylated products that can be transformed into other useful compounds, illustrating the versatility of these reactions in materials science (Hong-Wen Liang et al., 2015).

- The synthesis of novel quinazoline sulfones, closely related to nitroquinoline derivatives, has been reported, demonstrating their use in the construction of biologically active molecules or functional materials (T. Nguyen et al., 2020).

Safety and Hazards

The safety information for 5-Nitroquinoline-6-sulfonyl chloride includes pictograms GHS05, GHS07, and the signal word "Danger" . Hazard statements include H314 and H335 . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

将来の方向性

Quinoline, a related compound, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the therapeutic potential and biomedical applications of quinolines have been enhanced by the incorporation of the sulfonamide group into their chemical framework . This suggests that 5-Nitroquinoline-6-sulfonyl chloride may also have potential for future research and development.

特性

IUPAC Name |

5-nitroquinoline-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O4S/c10-17(15,16)8-4-3-7-6(2-1-5-11-7)9(8)12(13)14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSQILVPFIKOES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[N+](=O)[O-])S(=O)(=O)Cl)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxo-1-[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]ethanone](/img/structure/B2595562.png)

![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2595564.png)

![(3r,5r,7r)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide](/img/structure/B2595565.png)

![N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2595566.png)

![3-fluoro-4-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2595572.png)